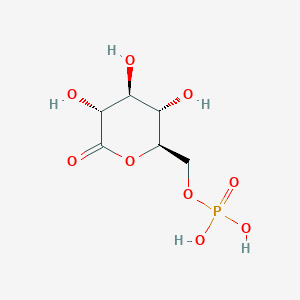
2'-Deoxyadenosine-5'-monophosphate
Descripción general
Descripción
El 2’-Desoxiadenosina-5’-monofosfato es un nucleótido que sirve como bloque de construcción para la síntesis de ADN. Es un derivado del monofosfato de adenosina, donde el grupo hidroxilo en el carbono 2’ del azúcar ribosa se reemplaza por un átomo de hidrógeno, convirtiéndolo en un desoxirribonucleótido . Este compuesto juega un papel crucial en varios procesos biológicos, incluida la replicación y reparación del ADN.
Aplicaciones Científicas De Investigación
El 2’-Desoxiadenosina-5’-monofosfato tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 2’-Desoxiadenosina-5’-monofosfato implica su incorporación al ADN durante los procesos de replicación y reparación. Actúa como sustrato para las ADN polimerasas, que lo agregan a la cadena de ADN en crecimiento. El compuesto también puede participar en vías de señalización e interactuar con varias proteínas involucradas en el metabolismo del ADN .
Compuestos similares:
- 2’-Desoxiguanosina-5’-monofosfato
- 2’-Desoxicitidina-5’-monofosfato
- Timidina-5’-monofosfato
Comparación: El 2’-Desoxiadenosina-5’-monofosfato es único debido a su función específica en la síntesis y reparación del ADN. Si bien otros desoxinucleótidos como el 2’-Desoxiguanosina-5’-monofosfato y el 2’-Desoxicitidina-5’-monofosfato también participan en la síntesis de ADN, difieren en sus componentes básicos y en las interacciones específicas dentro de la molécula de ADN .
Safety and Hazards
2’-Deoxyadenosine-5’-monophosphate is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Relevant Papers Several papers have been published on 2’-Deoxyadenosine-5’-monophosphate, including studies on its photosensitization and its role in DNA synthesis . Further analysis of these papers would provide more detailed information.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 2’-Desoxiadenosina-5’-monofosfato se puede sintetizar mediante métodos químicos y enzimáticos. Un enfoque común implica el uso de desoxinucleósido quinasa junto con un sistema de regeneración de GTP. En este método, la timidina se utiliza como donante de desoxirribosa, el GTP como donante de fosfato y el acetilfosfato para regenerar el GTP. La reacción se lleva a cabo en un sistema de una sola olla con enzimas recombinantes .
Métodos de producción industrial: Tradicionalmente, el 2’-Desoxiadenosina-5’-monofosfato se obtiene mediante la digestión de ADN o la síntesis química. El ADN se extrae de fuentes como la leche de salmón y se hidroliza en sus nucleótidos constituyentes utilizando fosfodiesterasas. Los nucleótidos se separan luego utilizando resina de intercambio aniónico .
Análisis De Reacciones Químicas
Tipos de reacciones: El 2’-Desoxiadenosina-5’-monofosfato experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución. Por ejemplo, puede oxidarse en presencia de lumazina, donde la excitación de la lumazina es seguida por una transferencia de electrones desde el nucleótido al estado excitado triplete de la lumazina .
Reactivos y condiciones comunes:
Oxidación: Lumazina en soluciones aireadas a pH 5.5.
Reducción y sustitución: Las condiciones y los reactivos específicos varían según la reacción y el producto deseados.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados y otros nucleótidos modificados, que pueden utilizarse en varios estudios bioquímicos .
Comparación Con Compuestos Similares
- 2’-Deoxyguanosine-5’-monophosphate
- 2’-Deoxycytidine-5’-monophosphate
- Thymidine-5’-monophosphate
Comparison: 2’-Deoxyadenosine-5’-monophosphate is unique due to its specific role in DNA synthesis and repair. While other deoxynucleotides like 2’-Deoxyguanosine-5’-monophosphate and 2’-Deoxycytidine-5’-monophosphate also participate in DNA synthesis, they differ in their base components and specific interactions within the DNA molecule .
Propiedades
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWCHTKSEGGWEX-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-20-2, 2922-74-9 (di-hydrochloride salt) | |
| Record name | Poly(dA) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxy-5'-adenosine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901034859 | |
| Record name | 2'-Deoxy-5'-adenosine monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyadenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
653-63-4 | |
| Record name | dAMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=653-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxy-5'-adenosine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxy-5'-adenosine monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxyadenosine 5'-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEOXYADENOSINE 5'-MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFR8I97ORM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deoxyadenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 °C | |
| Record name | Deoxyadenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)





![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)

![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)

